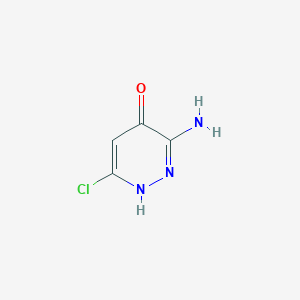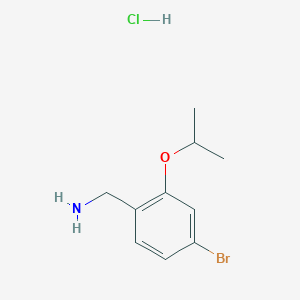
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide
Vue d'ensemble
Description
2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide is a useful research compound. Its molecular formula is C9H8BrFINO and its molecular weight is 371.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthon for Heterocyclic Compounds
2-Amino-5-bromo-3-iodobenzamide, a compound similar to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, serves as a significant synthon in the creation of various nitrogen-containing heterocycles and their annulated derivatives. These halogenated aniline derivatives undergo palladium-catalyzed cross-coupling and heteroannulation to yield novel compounds like indole carboxamides and indolyl ethanones, demonstrating their versatility in molecular hybridization and synthesis of complex molecular frameworks (Mmonwa & Mphahlele, 2016).
Crystal Structure Analysis
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to this compound, have been studied for their molecular geometry and intermolecular interactions. These structures provide insights into the steric and electronic effects of halogen substituents on molecular conformation, crucial for understanding compound reactivity and interactions (Suchetan et al., 2016).
Radiotracer Development
Compounds like N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, which bear structural resemblance to this compound, have been explored as radiotracers for detecting malignancies like melanoma. This involves synthesizing the bromo compound and labeling it with iodine-123 for clinical applications in tumor detection, highlighting its potential in diagnostic imaging (Brandau et al., 1993).
Halodeboronation Studies
The synthesis of halogenated compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the broader chemical utility of bromo-fluoro-benzamides. These compounds are key intermediates in various organic syntheses, showcasing the importance of halogen-substituted benzamides in organic chemistry (Szumigala et al., 2004).
Mécanisme D'action
Target of Action
It’s known that halogen-substituted protonated amines and quaternary ammonium ions are often involved in intramolecular halogen transfer .
Mode of Action
The compound’s mode of action involves a unique mechanism of intramolecular halogen transfer. This process involves a reactive intermediate, known as a halonium ion . A potential energy surface scan using DFT calculation for CH2–N bond cleavage process of protonated 2-bromo-N,N-dimethylethanamine supports the formation of this intermediate . The bromonium ion intermediate-involved halogen transfer mechanism is supported by an examination of the ion/molecule reaction between isolated ethylenebromonium ion and triethylamine .
Biochemical Pathways
The intramolecular halogen transfer mechanism suggests that it may influence pathways involving halogen-substituted protonated amines and quaternary ammonium ions .
Result of Action
The compound’s involvement in intramolecular halogen transfer suggests it may influence the behavior of halogen-substituted protonated amines and quaternary ammonium ions .
Propriétés
IUPAC Name |
2-bromo-N-(2-fluoroethyl)-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJMWBOYCMEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)






![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)


